6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione
Description
6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines pyrimidine and phenyl groups
Properties
IUPAC Name |
6-hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-26-13-9-7-12(8-10-13)22-18(24)14(17(23)21-19(22)25)11-20-15-5-3-4-6-16(15)27-2/h3-11,24H,1-2H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZOLTVWZNBCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable pyrimidine precursor under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one: Shares a similar hydroxyl and methoxy substitution pattern but differs in the core structure.
2-Hydroxy-1-(4-methoxyphenyl)propyl hexopyranoside: Similar methoxyphenyl group but different core structure and functional groups.
Uniqueness
6-Hydroxy-1-(4-methoxyphenyl)-5-[(2-methoxyphenyl)iminomethyl]pyrimidine-2,4-dione is unique due to its combination of pyrimidine and phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
